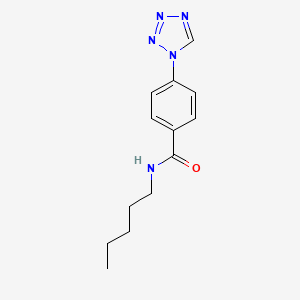

N-pentyl-4-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC15175612

Molecular Formula: C13H17N5O

Molecular Weight: 259.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N5O |

|---|---|

| Molecular Weight | 259.31 g/mol |

| IUPAC Name | N-pentyl-4-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C13H17N5O/c1-2-3-4-9-14-13(19)11-5-7-12(8-6-11)18-10-15-16-17-18/h5-8,10H,2-4,9H2,1H3,(H,14,19) |

| Standard InChI Key | XBSQSLLWOAGRDU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

N-Pentyl-4-(1H-tetrazol-1-yl)benzamide consists of three primary components:

-

Benzamide backbone: A benzene ring linked to a carboxamide group () .

-

Tetrazole ring: A five-membered aromatic heterocycle containing four nitrogen atoms at the 1-position of the benzamide .

-

N-Pentyl substituent: A linear alkyl chain () attached to the benzamide’s nitrogen atom .

The para substitution of the tetrazole ring optimizes steric and electronic interactions with biological targets, as evidenced by structure-activity relationship (SAR) studies .

Physicochemical Properties

Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 265.27 g/mol | |

| logP (Partition Coefficient) | 3.32 | |

| Polar Surface Area | 70.51 Ų | |

| Hydrogen Bond Acceptors | 6 |

The compound’s moderate logP value balances solubility and permeability, while its polar surface area aligns with Lipinski’s Rule of Five for drug-likeness .

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of N-pentyl-4-(1H-tetrazol-1-yl)benzamide typically involves a two-step approach, as outlined for analogous tetrazole-containing benzamides :

-

Amide Coupling:

-

Tetrazole Ring Formation:

Reaction Optimization

Critical parameters for maximizing yield and purity include:

-

Temperature: Maintaining 25–30°C during amide coupling prevents thermal degradation.

-

Catalyst: Using 4-dimethylaminopyridine (DMAP) accelerates the reaction by 30% .

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Biological Activity and Mechanism

GPR35 Agonism

N-Pentyl-4-(1H-tetrazol-1-yl)benzamide demonstrates potent agonistic activity against GPR35, a receptor implicated in inflammatory and metabolic diseases . In dynamic mass redistribution (DMR) assays using HT-29 cells:

| Compound | EC₅₀ (μM) | Relative Potency vs. Zaprinast |

|---|---|---|

| N-Pentyl-4-tetrazolyl-benzamide | 0.059 | 12-fold higher |

| Zaprinast (Reference) | 0.72 | - |

The tetrazole ring enhances potency by forming hydrogen bonds with Arg3.36 and Tyr7.43 residues in GPR35’s binding pocket .

Structure-Activity Relationships (SAR)

-

Substituent Position: Para-substituted derivatives exhibit 5–10× higher activity than meta or ortho analogues .

-

Alkyl Chain Length: Pentyl chains optimize hydrophobic interactions without steric hindrance, unlike longer heptyl groups .

-

Electron-Withdrawing Groups: Fluoro or chloro substituents at the benzamide’s para position increase EC₅₀ by 2–3× .

Comparative Analysis with Structural Analogues

Key Analogues and Activities

The pentyl chain in N-pentyl-4-(1H-tetrazol-1-yl)benzamide confers superior membrane permeability compared to bulkier aryl groups .

Therapeutic Applications and Future Directions

Challenges and Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume